molecular formula C17H18N2O4 B5238001 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide

2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide

Cat. No.: B5238001
M. Wt: 314.34 g/mol
InChI Key: GIDUVQQXQSPGAQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide is an organic compound with a complex molecular structure It is characterized by the presence of a methoxyphenoxy group, a propanoylamino group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with propionyl chloride to form 4-methoxyphenyl propionate. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(2-Methoxyphenoxy)propanoyl]amino}benzamide
  • 3-{[2-(4-Methoxyphenoxy)propanoyl]amino}benzamide

Uniqueness

2-[2-(4-Methoxyphenoxy)propanoylamino]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

2-[2-(4-methoxyphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(23-13-9-7-12(22-2)8-10-13)17(21)19-15-6-4-3-5-14(15)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDUVQQXQSPGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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